molecular formula C9H13ClFN B1439866 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride CAS No. 1376217-48-9

1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride

Cat. No. B1439866
M. Wt: 189.66 g/mol
InChI Key: HZEFSEOLAJTAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1376217-48-9 . It has a molecular weight of 189.66 and its IUPAC name is 1-(4-fluoro-3-methylphenyl)ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride is 1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H . This code provides a specific textual representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride should be stored at room temperature, and kept dry and cool .

Scientific Research Applications

Novel Synthesis and Derivatives

  • Synthesis Methods: The synthesis of related fluoro-amine compounds, such as 3-fluoro-1-aminoadamantane, has been achieved through convenient and rapid reaction sequences. This synthesis process can be adapted for similar fluoro-amine compounds like 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride (Anderson, Burks, & Harruna, 1988).

Kinetics and Reaction Mechanisms

  • Chemical Reactions and Products: The kinetics of reactions involving fluoro-amine compounds, leading to complex products such as 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene, have been studied. This highlights the complex nature and potential applications of fluoro-amine derivatives in chemical synthesis (Jarczewski, Schroeder, & Dworniczak, 1986).

Potential Cytotoxic Agents

  • Medical Research Applications: Derivatives of similar fluoro-amine compounds have been investigated as potential cytotoxic agents, implying possible applications in cancer research and treatment (Mete, Gul, & Kazaz, 2007).

Antibacterial Activity

  • Antibacterial Compounds: Research into compounds like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid demonstrates the potential of fluoro-amine derivatives in developing new antibacterial agents (Egawa et al., 1984).

Materials Science Applications

  • Liquid Crystalline Polyethers: Fluoro-amine derivatives like 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane have been used in the synthesis of liquid crystalline polyethers, suggesting applications in materials science and engineering (Percec & Zuber, 1992).

Advanced Ligand Design

  • Chelating Ligands for Metals: The synthesis of potentially hexadentate amine phenol ligands, which include fluoro-amine derivatives, opens up possibilities in the field of ligand design for metal coordination (Liu et al., 1993).

Enantiomer Separation and Use

  • Chiral Derivatizing Agent: The enantiomers of 2-fluoro-2-phenyl-1-aminoethane have been separated and used as chiral derivatizing agents, demonstrating the importance of fluoro-amine compounds in stereochemistry (Hamman, 1989).

Antitumor Activity

  • Synthesis of Potential Antitumor Agents: Research into compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide highlights the role of fluoro-amine derivatives in synthesizing potential antitumor agents (Hao et al., 2017).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEFSEOLAJTAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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